molecular formula C8H5N5 B2650710 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 400075-27-6

6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B2650710
CAS No.: 400075-27-6
M. Wt: 171.163
InChI Key: RONSSOSFWUUHDT-UHFFFAOYSA-N
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Description

“6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 400075-27-6 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 6-(1H-1,2,4-triazol-1-yl)nicotinonitrile .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H5N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 210-212 degrees Celsius .

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONSSOSFWUUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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